tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate is an organic compound with the molecular formula C14H20BrFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromo-3-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.
Oxidation: Products include oxidized derivatives of the phenoxypropyl chain.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis: The primary amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate is primarily related to its ability to interact with biological molecules through its carbamate group. This group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate can be compared with other carbamate derivatives such as:
- tert-Butyl (4-bromo-3-fluorophenyl)carbamate
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
These compounds share similar structural features but differ in the position of the bromine and fluorine atoms or the nature of the substituents on the phenyl ring
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromo-3-fluorophenoxy)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-7-4-8-19-10-5-6-11(15)12(16)9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKJLSBFZCWXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.